

Application Notes and Protocols for the Solid-Phase Synthesis of Decapeptide-4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapeptide-4, a synthetic peptide also known by the trade name CG-IDP2, is a biomimetic of Insulin-like Growth Factor 1 (IGF-1).[1] Its sequence is Cys-Asp-Leu-Arg-Arg-Leu-Glu-Met-Tyr-Cys.[1] This peptide is of significant interest in cosmetic and therapeutic research due to its role in stimulating cellular regeneration.[2][3] **Decapeptide-4** is involved in promoting the synthesis of extracellular matrix proteins such as collagen and elastin, which are crucial for skin elasticity and wound healing.[1][2][4] These application notes provide a detailed protocol for the solid-phase synthesis of **Decapeptide-4**, along with relevant data and workflow visualizations.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the solid-phase synthesis of **Decapeptide-4**. Actual results may vary depending on the specific reagents, equipment, and techniques used.

Table 1: Resin Loading and Synthesis Scale



| Parameter | Value |
|-----------------------|------------------|
| Resin Type | Rink Amide Resin |
| Initial Resin Loading | 0.5 - 0.7 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Starting Resin Amount | ~140 - 200 mg |

Table 2: Reagent Stoichiometry per Coupling Cycle

| Reagent | Equivalents (relative to resin loading) |
|------------------------------------|---|
| Fmoc-protected Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU/HATU) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |

Table 3: Typical Yield and Purity

| Parameter | Value |
|---|----------|
| Crude Peptide Yield | 70 - 90% |
| Purity after Cleavage (by HPLC) | 50 - 80% |
| Final Purity after Purification (by HPLC) | > 95% |

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Decapeptide-4

This protocol outlines the manual synthesis of **Decapeptide-4** on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents

· Rink Amide resin



- Fmoc-protected amino acids with appropriate side-chain protection:
 - Fmoc-Cys(Trt)-OH
 - Fmoc-Tyr(tBu)-OH
 - Fmoc-Met-OH
 - Fmoc-Glu(OtBu)-OH
 - Fmoc-Leu-OH
 - Fmoc-Arg(Pbf)-OH
 - Fmoc-Asp(OtBu)-OH
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection Solution: 20% (v/v) Piperidine in DMF
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Precipitation and Washing: Cold diethyl ether

Step-by-Step Synthesis Procedure

- Resin Swelling:
 - Place the Rink Amide resin in a reaction vessel.
 - Add DMF and allow the resin to swell for at least 1 hour with gentle agitation.



- Initial Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 20 minutes at room temperature.
 - Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
 - In a separate vial, dissolve Fmoc-Cys(Trt)-OH, HBTU/HATU, and DIPEA in DMF.
 - Pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 2-4 hours at room temperature.
 - Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
 - (Optional) Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), recouple.
- Subsequent Amino Acid Coupling Cycles:
 - Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Tyr(tBu), Met, Glu(OtBu), Leu, Arg(Pbf), Arg(Pbf), Leu, Asp(OtBu), and Cys(Trt).
- Final Fmoc Deprotection:
 - After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final deprotection step using 20% piperidine in DMF as described above.
 - Wash the resin thoroughly with DMF and DCM and dry the peptide-resin under vacuum.



- Cleavage and Deprotection:
 - Add the cleavage cocktail (TFA/TIS/Water) to the dried peptide-resin.
 - Gently agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
 - Dry the crude peptide pellet under vacuum.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight and pool the fractions with high purity.
 - Lyophilize the pure fractions to obtain the final **Decapeptide-4** product as a white powder.

Visualizations

Workflow for Solid-Phase Synthesis of Decapeptide-4





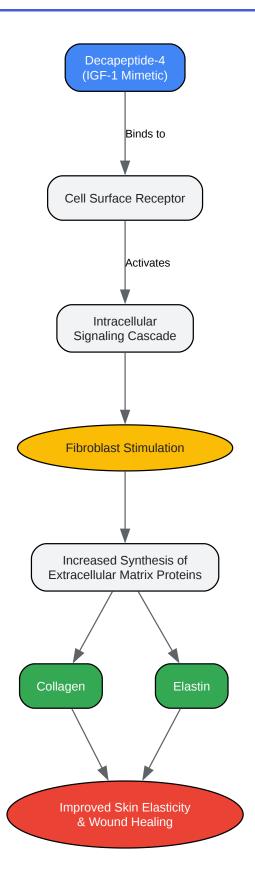


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Caption: Workflow for the solid-phase synthesis of **Decapeptide-4**.

Simplified Signaling Pathway of Decapeptide-4





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Caption: Simplified signaling pathway of **Decapeptide-4** in skin cells.



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